Home > Products > Screening Compounds P53842 > N-Isovalerylglycine
N-Isovalerylglycine - 23590-18-3

N-Isovalerylglycine

Catalog Number: EVT-3181355
CAS Number: 23590-18-3
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Isovalerylglycine is synthesized endogenously in humans through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to produce N-acylglycines . This compound has been identified in various biological samples, including urine and amniotic fluid, and is utilized as a biomarker for certain metabolic disorders .

Synthesis Analysis

The synthesis of N-Isovalerylglycine can be achieved through several methods:

  1. Direct Acylation: The most common method involves the reaction of isovaleryl chloride with glycine. Typically, this reaction is conducted under controlled conditions to ensure high yield and purity:
    • Reagents: Isovaleryl chloride (approximately 2.4 g) and glycine (1.4 g).
    • Solvent: Ethyl acetate or a mixture of methanol and acetonitrile can be used for purification.
    • Procedure: The reagents are combined under anhydrous conditions, followed by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane) to obtain pure N-Isovalerylglycine .
  2. Stable Isotope Dilution: This method utilizes isotopically labeled compounds to enhance sensitivity in quantification and analysis, particularly useful in clinical diagnostics .
Molecular Structure Analysis

N-Isovalerylglycine has a molecular formula of C7_{7}H13_{13}N1_{1}O2_{2} with a molecular weight of approximately 143.18 g/mol. Its structure features:

  • Functional Groups: An amine group (-NH2_2), a carboxylic acid group (-COOH), and an isovaleryl side chain.
  • 3D Structure: The compound exhibits a specific spatial arrangement that influences its biochemical interactions. The presence of chirality at the alpha carbon makes it optically active.

Key Structural Data

  • Rotatable Bonds: 4
  • Polar Surface Area: 66.4 Ų
  • Solubility: High solubility in water (6.50 g/L) indicates good bioavailability .
Chemical Reactions Analysis

N-Isovalerylglycine participates in various biochemical reactions:

  • Formation from Acyl-CoA: The primary reaction involves its formation from isovaleryl-CoA and glycine, facilitated by glycine N-acyltransferase:
    Isovaleryl CoA+GlycineN Isovalerylglycine+CoA\text{Isovaleryl CoA}+\text{Glycine}\rightarrow \text{N Isovalerylglycine}+\text{CoA}
  • Degradation Pathways: In metabolic pathways, N-Isovalerylglycine can further undergo transformations leading to its conjugation with other metabolites or excretion via urine.
Mechanism of Action

The mechanism of action for N-Isovalerylglycine primarily revolves around its role as a biomarker for metabolic disorders. In conditions like Isovaleric Acidemia, elevated levels of N-Isovalerylglycine in biological fluids reflect impaired leucine metabolism due to deficiencies in specific enzymes involved in branched-chain amino acid catabolism.

Enzymatic Pathway

  • The enzyme glycine N-acyltransferase catalyzes the conversion of acyl-CoA derivatives into acylglycines, which includes N-Isovalerylglycine. This reaction plays a crucial role in detoxifying excess acyl-CoA species by facilitating their excretion through urine .
Physical and Chemical Properties Analysis

N-Isovalerylglycine exhibits several notable physical and chemical properties:

Applications

N-Isovalerylglycine has several important applications in scientific research and clinical diagnostics:

  • Biomarker for Metabolic Disorders: Its measurement is crucial for diagnosing conditions like Isovaleric Acidemia, where its accumulation indicates metabolic dysfunction.
  • Research Tool: Used in studies related to amino acid metabolism, particularly involving branched-chain amino acids.
  • Analytical Chemistry: Employed in stable isotope dilution assays for precise quantification of metabolites in biological samples .
Introduction to *N*-Isovalerylglycine in Inborn Errors of Metabolism

Role as an Acyl Glycine Metabolite in Mitochondrial Fatty Acid β-Oxidation

In normal mitochondrial β-oxidation, branched-chain amino acids like leucine undergo stepwise degradation to produce acetyl-CoA for energy generation. Leucine catabolism specifically generates isovaleryl-CoA through transamination and decarboxylation reactions. Under physiological conditions, isovaleryl-CoA is dehydrogenated by the flavoenzyme isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA, which subsequently enters the β-oxidation spiral [1] [8].

When IVD function is compromised, the accumulating isovaleryl-CoA undergoes alternative detoxification via:

  • Glycine conjugation: Catalyzed by glycine N-acyltransferase (EC 2.3.1.13) in hepatic mitochondria and renal tissue, forming water-soluble N-isovalerylglycine
  • Carnitine conjugation: Forming isovalerylcarnitine (C5) via carnitine acyltransferases
  • Partial oxidation: Generating 3-hydroxyisovaleric acid via alternative metabolic routes [4] [6]

The enzymatic reaction for IVG formation follows:Isovaleryl-CoA + Glycine → CoA + N-Isovalerylglycine

This conjugation pathway significantly reduces the toxicity of accumulated isovaleryl-CoA, which otherwise inhibits:

  • ATP synthase and NADH dehydrogenase in the electron transport chain
  • N-acetylglutamate synthetase, disrupting the urea cycle and causing hyperammonemia
  • Pyruvate dehydrogenase complex, impairing glucose utilization [2] [3]

Diagnostically, IVG exhibits superior urinary stability compared to volatile isovaleric acid, making it a more reliable biomarker. While isovaleric acid contributes to the characteristic "sweaty feet" odor during metabolic crises, its volatility limits diagnostic utility. IVG detection in urine by gas chromatography-mass spectrometry (GC-MS) provides a stable diagnostic signature, with concentrations in IVA patients exceeding 10,000 mmol/mol creatinine compared to trace amounts (<5 mmol/mol creatinine) in unaffected individuals [3] [6].

Table 1: Key Biochemical Markers in Isovaleric Acidemia

BiomarkerChemical StructurePrimary Sample SourceAnalytical MethodPathophysiological Role
N-IsovalerylglycineC₇H₁₃NO₃ (MW: 159.18)UrineGC-MS, NMRDetoxification conjugate
Isovalerylcarnitine (C5)C₁₂H₂₃NO₄ (MW: 245.32)Dried blood spotsTandem MS/MSMitochondrial shuttle intermediate
3-HydroxyisovalerateC₅H₁₀O₃ (MW: 118.13)Urine, PlasmaGC-MSAlternative oxidation product
Isovaleric acidC₅H₁₀O₂ (MW: 102.13)Plasma (volatile)GC-MSPrimary toxic metabolite

Historical Context: Discovery in Isovaleric Acidemia and Link to Leucine Catabolism

The discovery of IVG is intrinsically linked to the identification of isovaleric acidemia (IVA) in 1966. Pediatrician Dr. Tanaka and colleagues investigated two unrelated children presenting with recurrent episodic ketoacidosis, vomiting, and a distinctive "sweaty feet" odor. Using then-novel gas chromatography-mass spectrometry (GC-MS) technology, they identified:

  • Massive isovaleric acid accumulation in plasma (up to 60 mg/dL vs. normal <0.01 mg/dL)
  • Elevated isovalerylglycine in urine (3,000-6,000× normal)
  • Significant 3-hydroxyisovaleric acid excretion [2] [6]

This seminal research established IVA as the first documented organic acidemia and revealed the critical relationship between leucine catabolism and disease pathogenesis. Further investigations demonstrated:

  • Leucine loading tests induced metabolic crises in patients but not controls
  • Isotope tracing with ¹⁴C-leucine confirmed the metabolic block at isovaleryl-CoA dehydrogenation
  • Enzyme assays in leukocytes and fibroblasts showed <2% IVD activity in severe phenotypes [2]

The characterization of IVG's chemical properties followed, with researchers isolating the compound from patient urine and determining its structure as N-(3-methylbutyryl)glycine through nuclear magnetic resonance spectroscopy. This led to the development of diagnostic urine organic acid panels that remain clinical standards today [5] [6].

Molecular understanding advanced significantly with:

  • Gene cloning: IVD gene mapped to chromosome 15q14-q15
  • Mutation analysis: Identification of the common A282V (932C>T) mutation associated with mild phenotypes
  • Enzyme kinetics: Demonstration that A282V mutant protein retains 15-30% residual activity explaining phenotypic variability [2] [3]

Epidemiological Significance: Global Prevalence and Screening Challenges

The global prevalence of IVA demonstrates significant ethnic and geographic variation:

  • General population: Estimated at 1:250,000 births
  • Increased frequency: 1:190,000 in China based on expanded newborn screening data
  • Genetic hotspots: Higher carrier frequencies in specific populations (e.g., Hutterite communities) [3] [7]

The implementation of tandem mass spectrometry (MS/MS) in newborn screening programs has revolutionized IVA detection, enabling measurement of isovalerylcarnitine (C5) from dried blood spots. However, screening programs face three significant challenges:

Table 2: Global Epidemiology and Screening Performance for IVA

Region/CountryScreened BirthsIVA IncidencePositive Predictive ValueMajor Confounding Factors
United States>4 million/year~1:250,0008-12%Pivalate antibiotics, maternal IVA
China12 million (cumulative)1:190,00015%Regional screening disparities
European Union2.2 million/year1:220,00010-15%Prematurity, parenteral nutrition
Unscreen regionsN/AUnderascertainedN/ADiagnostic delays >2 years
  • False positives:
  • Pivalate-containing antibiotics (e.g., pivmecillinam) generate pivaloylcarnitine indistinguishable from isovalerylcarnitine by MS/MS
  • Maternal IVA can cause transient neonatal elevations without fetal pathology
  • Premature infants show reduced conjugation capacity causing C5 accumulation [1] [7]
  • Phenotype-genotype discordance:
  • The common mild A282V variant (60-70% of alleles in screen-detected cases) often shows minimal clinical manifestations
  • Severe mutations (e.g., null alleles) present neonatally with metabolic acidosis, lethargy, and hyperammonemia
  • 18% of screen-positive cases with A282V remain asymptomatic without treatment [2] [3]
  • Screening limitations:
  • Urinary IVG detection remains essential for confirmation but isn't incorporated into initial screens
  • Discordant biomarker profiles: 15% of confirmed IVA show normal C5 but elevated IVG
  • Regional disparities: 65% of countries lack newborn screening programs [3] [7]

Long-term outcome studies reveal that newborn screening reduces mortality from >33% in clinically diagnosed cohorts to <2% in screen-detected populations. However, neurocognitive outcomes vary significantly:

  • Severe phenotypes: 30% show developmental delay despite early treatment
  • Chronic intermittent forms: Intellectual disability in 15% with recurrent crises
  • Screen-detected mild cases: 95% have normal development without dietary restriction [2] [3]

The diagnostic odyssey for unscreened populations remains concerning, with studies showing:

  • Mean diagnostic delay: 2.4 years for chronic intermittent presentations
  • Misdiagnosis rates: 45% initially treated for sepsis or diabetic ketoacidosis
  • Mortality before diagnosis: 10-15% during initial metabolic crisis [3] [7]

Properties

CAS Number

23590-18-3

Product Name

N-Isovalerylglycine

IUPAC Name

2-(3-methylbutylamino)acetic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)

InChI Key

FMZPWUNPTQDABJ-UHFFFAOYSA-N

SMILES

CC(C)CCNCC(=O)O

Synonyms

N-isovalerylglycine

Canonical SMILES

CC(C)CCNCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.